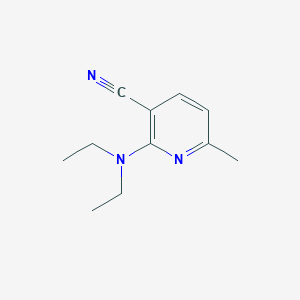

2-(Diethylamino)-6-methylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-4-14(5-2)11-10(8-12)7-6-9(3)13-11/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODASNADZVUSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=N1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering the 2-Amino-3-Cyanopyridine Scaffold: A Technical Whitepaper on 2-(Diethylamino)-6-methylpyridine-3-carbonitrile

Executive Summary

In the landscape of rational drug design, the 2-amino-3-cyanopyridine motif has emerged as a highly privileged pharmacophore, serving as the architectural core for numerous kinase inhibitors, receptor antagonists, and antiviral agents [1]. Within this chemical space, 2-(diethylamino)-6-methylpyridine-3-carbonitrile represents a highly specialized, sterically tuned building block. By incorporating a tertiary amine (diethylamino) at the C2 position and a methyl group at the C6 position, this molecule offers a unique physicochemical profile designed to exploit hydrophobic pockets in target proteins while eliminating a traditional hydrogen-bond donor.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, synthetic causality, and pharmacological utility of this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on the pyridine core fundamentally dictates the molecule's behavior in both synthetic workflows and biological systems.

-

C3-Carbonitrile (-CN): Acts as a powerful electron-withdrawing group (EWG). Synthetically, it activates the C2 position for nucleophilic aromatic substitution (SNAr). Pharmacologically, it serves as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinases (e.g., VEGFR-2, HER-2)[2].

-

C2-Diethylamino (-N(CH₂CH₃)₂): Unlike primary or secondary amines, this tertiary amine removes a hydrogen-bond donor from the molecule. This increases lipophilicity and alters the pharmacokinetic profile, potentially enhancing blood-brain barrier (BBB) permeability. The steric bulk of the ethyl chains also restricts the rotational degrees of freedom, locking the molecule into a specific bioactive conformation.

-

C6-Methyl (-CH₃): Provides a hydrophobic anchor that can engage with secondary hydrophobic pockets (e.g., the "hydrophobic pocket II" in ATP-binding sites), enhancing target selectivity.

Quantitative Data Summary

To facilitate compound library integration and Lipinski Rule-of-Five (Ro5) compliance, the quantitative physicochemical properties are summarized below:

| Physicochemical Property | Value | Drug Development Rationale |

| Molecular Formula | C₁₁H₁₅N₃ | Compact framework; leaves a large molecular weight budget for downstream functionalization. |

| Molecular Weight | 189.26 g/mol | Highly ligand-efficient (LE); ideal for fragment-based drug discovery (FBDD). |

| Topological Polar Surface Area (TPSA) | 40.7 Ų | Excellent for membrane permeability; highly favorable for CNS-targeted therapeutics. |

| Hydrogen Bond Donors (HBD) | 0 | Absence of N-H bonds prevents non-specific hydrogen bonding, increasing lipophilicity. |

| Hydrogen Bond Acceptors (HBA) | 3 | Cyano nitrogen and Pyridine nitrogen serve as primary interaction points with target proteins. |

| Predicted LogP | ~2.8 | Optimal lipophilicity for oral bioavailability and passive cellular diffusion. |

Self-Validating Synthetic Methodology

The synthesis of 2-(diethylamino)-6-methylpyridine-3-carbonitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-6-methylpyridine-3-carbonitrile and diethylamine [3].

Step-by-Step Protocol

Reagents:

-

2-Chloro-6-methylpyridine-3-carbonitrile (1.0 eq)

-

Diethylamine (3.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent, 0.2 M)

Workflow & Causality:

-

System Initialization: Dissolve 1.0 eq of 2-chloro-6-methylpyridine-3-carbonitrile in anhydrous DMF under a nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent. It accelerates the SNAr reaction by poorly solvating the nucleophilic diethylamine (increasing its reactivity) while effectively stabilizing the negatively charged Meisenheimer transition state.

-

-

Base Addition: Add 2.0 eq of finely powdered anhydrous K₂CO₃ to the stirring solution.

-

Causality: K₂CO₃ acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without K₂CO₃, the HCl would protonate the unreacted diethylamine, forming a non-nucleophilic hydrochloride salt and stalling the reaction.

-

-

Nucleophile Introduction: Cool the reaction vessel to 0°C and add 3.0 eq of diethylamine dropwise.

-

Causality: The initial SNAr interaction can be exothermic. Controlling the addition rate prevents thermal runaway and the formation of unwanted degradation products. Excess amine is used to drive the equilibrium forward due to its volatility.

-

-

Thermal Activation: Elevate the temperature to 80°C and stir for 8 hours.

-

Causality: While the C3-cyano group strongly activates the C2-chloride for displacement, diethylamine is highly sterically hindered compared to primary amines. Sustained thermal energy is required to overcome the activation energy barrier for the nucleophilic attack.

-

-

In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The starting material and product are highly UV-active at 254 nm due to the conjugated pyridine system.

-

Self-Validation: The protocol validates itself when the starting material spot completely disappears, and a new, more non-polar spot (due to the loss of the polar C-Cl bond and addition of lipophilic ethyl groups) emerges.

-

-

Workup & Isolation: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Mechanistic Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism at the C2 position.

Target Engagement & Pharmacophore Dynamics

The 2-amino-3-cyanopyridine scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors [4]. When functionalized as 2-(diethylamino)-6-methylpyridine-3-carbonitrile, the molecule acts as a highly specific spatial wedge within the ATP-binding pocket.

Binding Mechanics

-

The Hinge Binder: The nitrogen atom of the pyridine ring and the nitrogen of the C3-carbonitrile group act as a bidentate hydrogen-bond acceptor system. This mimics the hydrogen bonding of the adenine ring of ATP with the backbone amides of the kinase hinge region.

-

Solvent Channel Projection: The bulky C2-diethylamino group is typically too large to fit deep into the hydrophobic pockets. Instead, it is directed outward toward the solvent-exposed channel of the kinase. This strategic positioning prevents the binding of off-target kinases that possess narrower solvent channels, thereby increasing drug selectivity.

Pharmacophore Model

Caption: Pharmacophore mapping of the compound's functional groups within a typical kinase ATP-binding site.

Conclusion

2-(Diethylamino)-6-methylpyridine-3-carbonitrile is far more than a simple heterocyclic building block; it is a rationally designed pharmacophore. By replacing a standard primary amine with a sterically demanding diethylamino group, chemists can abrogate unwanted hydrogen bond donation, increase lipophilicity, and force the molecule into highly specific binding conformations. Utilizing the robust SNAr protocol outlined above, researchers can efficiently synthesize this core to develop the next generation of highly selective kinase inhibitors and CNS-active therapeutics.

References

-

Manna, K., et al. "2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD." International Journal of Pharmaceutical Sciences and Research (IJPSR), 2013.[Link]

- Lancia, D. R., et al. "PHENYL mTORC INHIBITORS AND USES THEREOF.

-

Abdel-Maksoud, M. S., et al. "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies." Molecules (Basel, Switzerland), PMC8954388, 2022.[Link]

An In-depth Technical Guide to 2-(Diethylamino)-6-methylpyridine-3-carbonitrile

CAS Number : Not available in common chemical databases. This guide proposes a synthetic route and discusses the predicted properties and potential applications of this novel compound.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Given the compound's novelty and the absence of a registered CAS number, this document focuses on a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications based on the well-documented activities of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Pyridine-3-carbonitrile Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block.[3] The pyridine-3-carbonitrile moiety, in particular, is a key pharmacophore found in compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[4][5][6] The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within biological targets, and the 2-amino substitution pattern is a common feature in many bioactive molecules.[7] The subject of this guide, 2-(Diethylamino)-6-methylpyridine-3-carbonitrile, combines these features, suggesting a high potential for biological activity.

Proposed Synthesis of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile

A plausible and efficient synthetic route to the title compound involves a two-step process starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway is outlined below.

Step 1: Synthesis of 2-Chloro-6-methylpyridine-3-carbonitrile

The first step is the conversion of 2-amino-6-methylpyridine to the corresponding 2-chloro-3-cyano derivative. This can be achieved via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine (1.0 eq.) in aqueous hydrochloric acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Cyanation and Chlorination: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. To this, add the cold diazonium salt solution slowly. The reaction is then warmed to room temperature and stirred for several hours.

-

Alternative Chlorination: An alternative approach for introducing the chloro group involves the use of reagents like phosphorus oxychloride on a corresponding pyridone precursor.[8]

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-chloro-6-methylpyridine-3-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with Diethylamine

The second step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position of the pyridine ring is displaced by diethylamine. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom in the pyridine ring facilitates this reaction at the C2 position.[9][10]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-6-methylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add diethylamine (1.5-2.0 eq.) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for several hours, or until completion is indicated by TLC or LC-MS analysis.[9] Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-(Diethylamino)-6-methylpyridine-3-carbonitrile, is purified by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

While experimental data for the title compound is not available, its properties can be predicted based on its structure and data from analogous compounds.[11][12]

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C12H17N3 | - |

| Molecular Weight | 203.28 g/mol | - |

| Appearance | Likely a solid at room temperature | Similar substituted pyridines are often crystalline solids.[13] |

| pKa (of pyridinium ion) | 4-6 | The pyridine nitrogen is basic. Electron-withdrawing groups decrease basicity, while alkyl groups increase it.[14] |

| logP | 2.5 - 3.5 | The diethylamino and methyl groups increase lipophilicity. |

| Solubility | Soluble in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate), sparingly soluble in water. | The lipophilic nature of the molecule suggests this solubility profile. |

Expected Spectroscopic Data

-

1H NMR: The spectrum is expected to show a quartet and a triplet for the diethylamino group's ethyl protons, a singlet for the methyl group, and two doublets in the aromatic region for the pyridine ring protons.

-

13C NMR: The spectrum will display signals for the pyridine ring carbons (with the carbon bearing the nitrile group being significantly deshielded), the methyl carbon, and the carbons of the diethylamino group. The nitrile carbon will appear in the characteristic region around 115-120 ppm.[13]

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2230 cm-1 is expected for the C≡N stretching vibration.[13]

-

Mass Spectrometry (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 204.15 is anticipated.

Potential Applications in Drug Discovery

Substituted 2-aminopyridine-3-carbonitriles are a wellspring of biologically active compounds.[4][5] The title compound, with its specific substitution pattern, can be hypothesized to interact with various biological targets.

Anticancer Activity

Many pyridine derivatives exhibit potent anticancer activity.[6][15] The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The 2-aminopyridine scaffold can form key hydrogen bonds with the hinge region of the kinase active site.

Caption: Hypothetical kinase inhibition by the target compound.

Antimicrobial and Antiviral Activity

The pyridine scaffold is also present in many antimicrobial and antiviral agents.[1][16] The lipophilicity imparted by the diethylamino and methyl groups may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

Central Nervous System (CNS) Applications

The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes them candidates for CNS-active drugs. Pyridine derivatives have been explored for various neurological disorders.[17]

Conclusion

While 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is not a cataloged compound, this technical guide provides a solid foundation for its synthesis and exploration. Based on the rich chemistry and diverse biological activities of related pyridine-3-carbonitrile derivatives, this molecule represents a promising scaffold for the development of novel therapeutics. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a roadmap for its characterization. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.

References

-

ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Retrieved February 26, 2026, from [Link]

- Ershov, O. V., & Ershova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10).

- Benchchem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.

- Patel, H., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PMC.

-

RSC Publishing. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved February 26, 2026, from [Link]

-

PMC. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. Retrieved February 26, 2026, from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved February 26, 2026, from [Link]

- Google Patents. (2010, December 31). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.

- Mahesha, Priyanka; Shetty, Nitinkumar S.; Sinha, Rajeev K. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1270, 133958.

- (n.d.).

-

MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved February 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles 4 using nitroketenedithioacetal 9 as S-nucleophile. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved February 26, 2026, from [Link]

- (n.d.). View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE)

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved February 26, 2026, from [Link]

-

PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved February 26, 2026, from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). Retrieved February 26, 2026, from [Link]

-

PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved February 26, 2026, from [Link]

-

Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved February 26, 2026, from [Link]

-

MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved February 26, 2026, from [Link]

- (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

-

PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved February 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved February 26, 2026, from [Link]

- Benchchem. (2025, December). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Benchchem.

-

MDPI. (2014, April 8). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved February 26, 2026, from [Link]

- (2022, June 20).

-

ResearchGate. (2025, November 16). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles. Retrieved February 26, 2026, from [Link]

-

MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved February 26, 2026, from [Link]

- (n.d.). PYRIDINE.

- (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

-

Semantic Scholar. (2022, October 22). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Retrieved February 26, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Compound 2-(diethylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile -... [chemdiv.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

Methodological & Application

Using 2-(diethylamino)-6-methylpyridine-3-carbonitrile as an azo dye coupler

Application Notes & Protocols

Topic: Utilization of 2-(diethylamino)-6-methylpyridine-3-carbonitrile as a Versatile Azo Dye Coupler

Document ID: AN-AD-26224

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(diethylamino)-6-methylpyridine-3-carbonitrile as a heterocyclic coupling component in azo dye synthesis. Pyridine-based azo dyes are a significant class of chromophores, often exhibiting superior properties such as enhanced color depth (bathochromic shift) and good lightfastness compared to traditional aniline-based dyes.[1] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the expected spectral properties and potential applications of the resulting dyes. The protocols are designed to be self-validating by explaining the scientific rationale behind each critical step, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Background

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[2][3] Their synthesis, typically achieved through a diazotization-coupling reaction, allows for a vast array of colors and functionalities.[4][5] The incorporation of heterocyclic scaffolds, such as pyridine, into the dye structure has garnered significant interest. The intrinsic properties of the pyridine ring can lead to a deepening of color and improved fastness, while also opening avenues for applications in medicinal chemistry and materials science due to potential biological activities.[1][6][7]

The coupling component, 2-(diethylamino)-6-methylpyridine-3-carbonitrile, possesses a unique combination of functional groups that make it an excellent candidate for synthesizing novel azo dyes:

-

2-(diethylamino) group: A strong electron-donating group that highly activates the pyridine ring for electrophilic substitution.

-

3-carbonitrile (CN) group: An electron-withdrawing group that can influence the final electronic properties and color of the dye.

-

6-methyl group: A weakly activating group.

-

Pyridine Ring: A nitrogen-containing heterocycle that differentiates these dyes from common carbocyclic systems.

This strategic arrangement of substituents provides a highly reactive site for azo coupling, leading to the formation of brightly colored compounds with potential for diverse applications.

The Azo Coupling Reaction: Mechanism and Principles

The synthesis is a two-stage process that first involves the formation of a highly reactive diazonium salt, which then couples with the pyridine derivative.[4]

Stage 1: Diazotization of Primary Aromatic Amines

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[8] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[9]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can readily decompose at higher temperatures, extruding nitrogen gas and leading to undesired side products and significantly lower yields.[9][10]

-

Strong Acidic Medium: An excess of strong acid (typically 2.5-3 equivalents) is required to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a triazene byproduct.[10]

The general mechanism involves the formation of the nitrosonium ion (N≡O⁺), which acts as the electrophile that attacks the lone pair of the primary amine.

Stage 2: Azo Coupling

This stage is an electrophilic aromatic substitution reaction. The diazonium salt, acting as a weak electrophile, attacks the electron-rich pyridine ring of the coupling component.[11] The powerful electron-donating effect of the diethylamino group at the C2 position directs the substitution to the C5 position (ortho to the amino group), which is the most nucleophilic and sterically accessible site on the ring.

Causality of Experimental Choices:

-

pH Control: The pH of the reaction medium is crucial. The reaction is typically carried out in a mildly acidic to neutral solution.[11] If the pH is too low (strongly acidic), the concentration of the active phenoxide or amine form of the coupler is reduced, slowing or stopping the reaction. If the pH is too high (alkaline), the diazonium salt can be converted into a non-electrophilic diazotate ion.

-

Vigorous Stirring: Ensures efficient mixing of the two phases (aqueous diazonium salt and the coupler solution), maximizing the reaction rate and yield.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the detailed chemical mechanism.

Caption: Experimental workflow for the synthesis of azo dyes.

Caption: Chemical mechanism of diazotization and azo coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for synthesizing a pyridine azo dye using 4-nitroaniline as the diazo component and 2-(diethylamino)-6-methylpyridine-3-carbonitrile as the coupler.

Safety Precautions:

-

Perform all steps in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

-

Arenediazonium salts can be explosive when isolated in a dry state. Always keep them in solution.[10]

Part A: Diazotization of 4-Nitroaniline

-

Preparation of Amine Solution: In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline. Carefully add 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the amine fully dissolves, warming gently if necessary, then cool the solution back to room temperature.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. The amine hydrochloride may precipitate as a fine slurry.

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.[10]

-

Diazotization Reaction: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred amine slurry over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of a clear, pale yellow solution indicates the formation of the 4-nitrobenzenediazonium chloride. Keep this solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling Reaction

-

Preparation of Coupler Solution: In a 400 mL beaker, dissolve 2.17 g (0.01 mol) of 2-(diethylamino)-6-methylpyridine-3-carbonitrile in 20 mL of glacial acetic acid. Add 50 mL of water and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling: Slowly, and with continuous, vigorous stirring, add the cold diazonium salt solution from Part A to the cold coupler solution over 20-30 minutes.

-

Observation: A deeply colored precipitate (typically red or violet) should form immediately.[4]

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

-

Neutralization: Slowly neutralize the reaction mixture by adding a cold 10% aqueous sodium hydroxide solution until the pH is approximately 7. This step fully precipitates the dye.

-

Filtration: Collect the solid azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

-

Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry or dry in a desiccator.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol, isopropanol, or a DMF/water mixture.

Characterization and Expected Properties

The synthesized azo dyes should be characterized to confirm their structure and purity.

-

UV-Visible Spectroscopy: The color of the dye is determined by its absorption in the visible spectrum. The wavelength of maximum absorbance (λmax) is a key parameter. Pyridine-based azo dyes are expected to have λmax values in the range of 450-650 nm.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include: ~2220 cm⁻¹ (C≡N stretch), ~1580-1600 cm⁻¹ (aromatic C=C stretch), and ~1400-1450 cm⁻¹ (-N=N- stretch, often weak).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Table 1: Predicted Spectral Properties of Azo Dyes

The electronic nature of the substituent on the diazo component significantly influences the color of the final dye. Electron-withdrawing groups (EWGs) typically cause a bathochromic (red) shift, leading to deeper colors.

| Diazo Component (Substituent) | Substituent Nature | Expected Color | Predicted λmax Range (nm) |

| Aniline (H) | Neutral | Orange-Red | 470 - 510 |

| p-Toluidine (-CH₃) | Electron-Donating | Orange | 460 - 490 |

| p-Anisidine (-OCH₃) | Electron-Donating | Red-Orange | 480 - 520 |

| p-Nitroaniline (-NO₂) | Electron-Withdrawing | Red-Violet | 540 - 600 |

| p-Cyanoaniline (-CN) | Electron-Withdrawing | Red | 520 - 560 |

Applications in Research and Development

Azo dyes derived from 2-(diethylamino)-6-methylpyridine-3-carbonitrile are promising candidates for several advanced applications:

-

Disperse Dyes: Their molecular structure makes them suitable for dyeing synthetic fibers like polyester and nylon 66, where good light and sublimation fastness are often observed.[1]

-

Pharmaceutical Research: The pyridine scaffold is a common feature in many biologically active compounds. These novel azo dyes can be screened for potential antimicrobial, antifungal, or anticancer activities.[4][5][7]

-

Functional Materials: The unique electronic properties imparted by the pyridine and cyano groups may lead to applications in materials science, such as chemosensors or nonlinear optical materials.[7]

References

- Kim, S. D., Park, J. H., & Park, E. J. (2000). Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components. Journal of the Korean Fiber Society.

- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. BenchChem.

- Tundo, P., et al. (Year). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.

- ResearchGate. (Year). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Alnassar, H. S. A., et al. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations. International Journal of Nanomedicine, 14, 7637–7652.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridine-3-azo-p-dimethylaniline. BenchChem.

- Helal, M. H. E., et al. (Year). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and - SciSpace.

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

- MDPI. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4938.

-

Organic Chemistry Portal. (n.d.). Azo coupling. Retrieved from [Link]

- RSC Publishing. (2023). The doorstop proton: acid-controlled photoisomerization in pyridine-based azo dyes. New Journal of Chemistry.

- ResearchGate. (Year). Azo coupling reactions structures and mechanisms.

- SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2'-METHYLPHENYL)-6-ARYLAZO-4- OXOQUINAZOLINE. (2023).

- Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1731-1734.

- Worldwidejournals.com. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research.

- Synthesis and spectral characterization of some new azo dyes and their metal complexes. (Year). Journal of the Serbian Chemical Society.

- Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science.

- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. (2022). RSC Advances.

- Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. (2025). Bulletin of the Korean Chemical Society.

- Synthesis and Some Novel Thio-azo Dyes. (Year). Asian Journal of Chemistry.

Sources

- 1. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Azo Coupling [organic-chemistry.org]

- 12. SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2’-METHYLPHENYL)-6-ARYLAZO-4- OXOQUINAZOLINE | Science World Journal [scienceworldjournal.org]

Application Notes and Protocols for 2-(Diethylamino)-6-methylpyridine-3-carbonitrile as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Pyridine-3-carbonitrile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. When substituted with a cyano group at the 3-position, the resulting pyridine-3-carbonitrile core becomes a versatile building block for a diverse array of biologically active molecules, including those with anticancer, cardiotonic, and anti-inflammatory properties.[4][5]

This document provides a detailed guide to the synthesis, potential applications, and analytical characterization of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile , a promising yet sparsely documented pharmaceutical intermediate. Given the limited direct literature on this specific molecule, this guide has been constructed by leveraging established synthetic methodologies and analytical protocols for structurally analogous 2-aminopyridine-3-carbonitrile derivatives.[6][7][8] The protocols herein are presented as robust starting points for researchers and drug development professionals, with the underlying chemical principles thoroughly explained to allow for logical adaptation and optimization.

Physicochemical Properties

A summary of the predicted and known properties of the target compound and its close analogs is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C11H15N3 | - |

| Molecular Weight | 189.26 g/mol | - |

| Appearance | Predicted: Off-white to yellow solid | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Predicted |

| pKa | Not available | - |

Proposed Synthesis: A Multicomponent Approach

The synthesis of polysubstituted 2-aminopyridines is efficiently achieved through multicomponent reactions (MCRs).[1][6][8] These reactions are highly valued in pharmaceutical development for their atom economy, operational simplicity, and ability to generate molecular complexity in a single step. For the synthesis of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile, a one-pot, three-component reaction is proposed, adapting established protocols for similar structures.[6]

This approach involves the condensation of an enamine (formed in situ or pre-formed), malononitrile, and an amine. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.

Synthetic Workflow Diagram

Caption: Proposed one-pot synthesis workflow.

Detailed Synthetic Protocol

Materials and Reagents:

-

1-Diethylaminopropan-2-one

-

Malononitrile

-

Ammonium Acetate

-

Ethanol (Absolute)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-diethylaminopropan-2-one (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq).

-

Solvent Addition: Add absolute ethanol to the flask until a concentration of approximately 0.5 M of the limiting reagent is achieved.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and concentrate to afford 2-(Diethylamino)-6-methylpyridine-3-carbonitrile. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application as a Pharmaceutical Intermediate

The 2-amino-3-cyanopyridine scaffold is a key component in a number of kinase inhibitors and other targeted therapies. The diethylamino group at the 2-position can serve as a key binding element or a handle for further functionalization, while the nitrile group can be hydrolyzed to a carboxamide or used in further cyclization reactions.

A plausible application of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is in the synthesis of novel inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial targets in oncology.[4]

Proposed Synthetic Application Workflow

Caption: Pathway to a hypothetical API.

Analytical Quality Control Protocols

Rigorous analytical control is paramount in pharmaceutical development. The following are standard protocols for assessing the purity and identity of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination. A reverse-phase method is proposed.[9][10][11]

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment.[12][13][14][15]

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate / Hexanes (30:70, v/v) - to be optimized |

| Sample Preparation | 1-2 mg/mL in Ethyl Acetate |

| Application | Spot a small amount on the baseline using a capillary tube |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate |

Safety and Handling

Substituted pyridines require careful handling due to their potential toxicity.[16][17][18][19][20]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[16]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[18] Keep containers tightly closed.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.[18]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.[16]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Shinde, D. S., et al. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. [Link]

-

HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

-

Pyridine - SAFETY DATA SHEET. Penta Chemicals. [Link]

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. [Link]

-

Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]

-

PYRIDINE. Chemwatch. [Link]

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry. [Link]

-

Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

PYRIDINE AR. Loba Chemie. [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

Lončar, E. S., et al. (2001). Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link]

-

Ruan, B., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). ResearchGate. [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

-

Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]

-

Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech. [Link]

-

Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. organomation.com [organomation.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chromtech.com [chromtech.com]

- 15. rroij.com [rroij.com]

- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 17. thermofishersci.in [thermofishersci.in]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 20. lobachemie.com [lobachemie.com]

Advanced Synthesis of Fused Heterocycles from 2-(Diethylamino)-6-methylpyridine-3-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Chemical Rationale

The 2-amino-3-cyanopyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, frequently serving as the core building block for kinase inhibitors and STAT3-targeted antitumor agents ([1]). While primary 2-amino derivatives readily undergo standard cyclocondensation with one-carbon synthons to form pyrido[2,3-d]pyrimidines, the presence of a tertiary amine in 2-(diethylamino)-6-methylpyridine-3-carbonitrile fundamentally alters its reactivity profile.

Because the N,N-diethyl group lacks the exchangeable protons required for traditional pyrimidine fusion, synthetic strategies must exploit alternative electronic and spatial properties of the molecule. This application note details two advanced, field-proven pathways to synthesize highly complex fused heterocycles from this specific precursor:

-

Pathway A (SNAr-Mediated Cyclocondensation): Exploiting the highly electrophilic C2 position to synthesize pyrazolo[3,4-b]pyridines, a critical scaffold for PDK1 and FGFR3 kinase inhibitors ([2]).

-

Pathway B (The tert-Amino Effect): Utilizing a thermally induced intramolecular redox process to construct spiro or fused pyrrolo[2,3-b]pyridines ([3]).

Mechanistic Pathway Visualization

Mechanistic divergence of 2-(diethylamino)-6-methylpyridine-3-carbonitrile into fused heterocycles.

Pathway A: Synthesis of Pyrazolo[3,4-b]pyridines via SNAr

Causality & Mechanistic Insight

While dialkylamines are generally poor leaving groups, the C2 position of 2-(diethylamino)-6-methylpyridine-3-carbonitrile is profoundly electron-deficient due to the synergistic electron-withdrawing effects of the ortho-cyano group and the pyridine nitrogen. When subjected to a powerful, alpha-effect nucleophile like hydrazine hydrate under forcing thermal conditions, an SNAr displacement of the diethylamino group occurs. The resulting 2-hydrazinyl intermediate rapidly undergoes 5-exo-dig cyclization onto the adjacent nitrile, driven by the thermodynamic stability of the resulting aromatic pyrazolo[3,4-b]pyridine system.

Self-Validating Experimental Protocol

Reagents: 2-(Diethylamino)-6-methylpyridine-3-carbonitrile (1.0 eq), Hydrazine hydrate (80% aqueous, 5.0 eq), Absolute Ethanol.

-

Reaction Setup: Dissolve the starting material (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Nucleophilic Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Causality: A large excess of hydrazine is used to push the unfavorable SNAr equilibrium forward and suppress intermolecular side reactions.

-

Thermal Activation: Heat the mixture to reflux (80 °C) for 12–16 hours.

-

In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (high

) will be entirely consumed, replaced by a highly polar, UV-active product spot (low -

Workup & Isolation: Cool the reaction to 0 °C. The product typically precipitates as an analytically pure solid. Filter, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum.

-

Analytical Validation: ¹H NMR (DMSO-

) will confirm success via the complete disappearance of the diethylamino signals (quartet at ~3.5 ppm, triplet at ~1.1 ppm) and the emergence of a broad pyrazole NH singlet at ~12.0 ppm, alongside a primary amine (-NH₂) signal at ~5.5 ppm.

Pathway B: Pyrrolo[2,3-b]pyridines via the tert-Amino Effect

Causality & Mechanistic Insight

The tert-amino effect is a powerful, atom-economical cyclization strategy for ortho-substituted N,N-dialkylanilines and pyridines ([4]). By converting the 3-cyano group into a highly electrophilic dicyanovinyl moiety, we set the stage for a thermally induced [1,5]-hydride shift. The spatial proximity of the N-ethyl group to the vinyl group allows a hydride to migrate from the ethyl CH₂ to the vinyl carbon. This generates a zwitterionic intermediate (an iminium ion and a dicyanomethanide carbanion) that instantly collapses via intramolecular cyclization to form a fused pyrrolidine ring.

Self-Validating Experimental Protocol

Step 1: Nitrile Reduction to Aldehyde

-

Dissolve the starting material (10 mmol) in anhydrous THF (40 mL) under argon and cool to -78 °C.

-

Add DIBAL-H (1.0 M in toluene, 12 mmol) dropwise. Causality: Low temperature ensures the reduction stops at the imine-aluminum complex, preventing over-reduction to the amine.

-

Validation Workup: Quench meticulously with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours at room temperature. Causality: This breaks down the intractable aluminum emulsions, ensuring clean phase separation and high yields.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate. IR spectroscopy will validate the step via the disappearance of the -C≡N stretch (2220 cm⁻¹) and the appearance of a sharp -C=O stretch (1690 cm⁻¹).

Step 2: Knoevenagel Condensation & Thermal Cyclization

-

Dissolve the crude aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL). Add 2 drops of piperidine. Stir at 25 °C for 2 hours until the dicyanovinyl intermediate precipitates. Filter and dry.

-

The tert-Amino Effect: Suspend the intermediate in anhydrous xylene (30 mL) and reflux (140 °C) for 6–8 hours. Causality: High thermal energy is required to overcome the activation barrier of the highly ordered transition state required for the [1,5]-hydride shift.

-

Analytical Validation: ¹H NMR (CDCl₃) of the purified product will show the loss of the vinylic proton (previously a sharp singlet at ~8.1 ppm) and the transformation of one of the simple ethyl groups into a complex set of aliphatic multiplets, confirming the formation of the fused pyrrolidine ring.

Quantitative Data & Validation Summary

| Synthetic Pathway | Target Fused Scaffold | Key Intermediate | Reaction Temp | Typical Yield | Key Validation Metric (¹H NMR / IR) |

| A | Pyrazolo[3,4-b]pyridine | 2-Hydrazinyl-pyridine | 80 °C (Reflux) | 78–85% | Loss of -NEt₂ signals; new NH peak at ~12.0 ppm |

| B (Step 1) | Pyridine-3-carbaldehyde | Imine-Al complex | -78 °C | 88–92% | Appearance of CHO peak at ~10.2 ppm; IR: 1690 cm⁻¹ |

| B (Step 2) | Dicyanovinyl-pyridine | - | 25 °C | 90–95% | Vinylic proton singlet at ~8.1 ppm; IR: 2220 cm⁻¹ |

| B (Step 3) | Pyrrolo[2,3-b]pyridine | Zwitterionic iminium | 140 °C (Reflux) | 65–75% | Loss of vinylic proton; cyclic aliphatic multiplets |

References

-

Google Patents. "WO2010017047A1 - Therapeutic compounds". Google Patents. URL:[2]

-

Platonova, A. Y., et al. "The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives". Beilstein Journal of Organic Chemistry, 2007, 3:43. URL:[Link][3]

-

Kappe, C. O., et al. "The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles". Molecules, 2005, 10(9), 1197-1208. URL:[Link][4]

Sources

- 1. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]

- 2. WO2010017047A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 3. BJOC - The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile

Current Status: Operational Ticket ID: PYR-CN-003 Subject: Yield Optimization & Impurity Management Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses yield optimization for the synthesis of 2-(diethylamino)-6-methylpyridine-3-carbonitrile . The industry-standard route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylpyridine-3-carbonitrile using diethylamine.

While the 3-cyano group activates the pyridine ring, users frequently encounter issues with incomplete conversion , nitrile hydrolysis , and product oiling during workup. This document provides a self-validating protocol and troubleshooting logic to maximize yield (>85%) and purity.

Module 1: The "Golden Route" Protocol

Do not deviate from the stoichiometry below without consulting the "Modifications" section. This protocol is designed to drive the equilibrium to completion while suppressing hydrolysis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 2-Chloro-6-methylpyridine-3-carbonitrile | 1.0 | Substrate | Must be dry (check water content <0.5%). |

| Diethylamine | 2.5 - 3.0 | Nucleophile/Base | Acts as both reactant and acid scavenger. |

| Potassium Carbonate (K₂CO₃) | 1.1 | Aux. Base | Optional if amine is in large excess, but recommended to sequester HCl. |

| DMF (Anhydrous) | [Solvent] | Medium | Preferred over EtOH for rate acceleration. |

Step-by-Step Methodology

-

Charge: In a dry reaction vessel equipped with a reflux condenser, dissolve 1.0 eq of 2-chloro-6-methylpyridine-3-carbonitrile in anhydrous DMF (5 mL per gram of substrate).

-

Addition: Add 1.1 eq of anhydrous K₂CO₃. Stir for 10 minutes at room temperature.

-

Nucleophile Introduction: Add 2.5 eq of diethylamine dropwise. Note: Diethylamine is volatile (bp 55°C); ensure the condenser is efficient.

-

Reaction: Heat the mixture to 60–80°C .

-

Why? Higher temperatures increase rate but risk nitrile hydrolysis. The activated 2-position reacts readily at moderate heat.

-

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC. Look for the disappearance of the chloro-precursor.

-

Work-up (The "Crash" Method):

-

Cool reaction mass to 20°C.

-

Pour slowly into 10 volumes of ice-cold water with vigorous stirring.

-

Result: The product should precipitate as a solid.

-

-

Purification: Filter the solid, wash with water (to remove DMF/salts), and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Module 2: Mechanism & Visualization

Understanding the mechanism is vital for troubleshooting. This is an Addition-Elimination pathway, not a direct displacement.[1]

Reaction Pathway Diagram

Figure 1: The SNAr mechanism.[1][2][3][4][5][6] The electron-withdrawing nitrile group at C3 stabilizes the anionic intermediate, facilitating the displacement of chlorine.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I have refluxed for 12 hours, but 20% of my starting material remains. Should I increase the temperature?"

Diagnosis: This is likely a kinetic stall or equilibrium issue . The HCl generated during the reaction protonates the diethylamine, rendering it non-nucleophilic.

Corrective Actions:

-

Check Base Stoichiometry: Did you add enough base? As the reaction proceeds, diethylamine is consumed by HCl.

-

Fix: Add 1.0 eq of an auxiliary non-nucleophilic base like DIPEA (Diisopropylethylamine) or K₂CO₃ . This keeps the diethylamine free to react.

-

-

Solvent Switch: Are you using Ethanol?

-

Fix: Switch to DMF or DMSO . These polar aprotic solvents solvate the cation (K+) but leave the nucleophile (amine) "naked" and more reactive, significantly increasing the rate compared to protic solvents like ethanol [1][2].

-

-

Concentration: SNAr reactions are second-order.[7] If the reaction is too dilute (>10 mL/g), the rate drops squarely.

-

Fix: Concentrate the reaction mixture to 3-5 mL/g.

-

Issue 2: "Oiling Out" During Work-up

User Question: "When I pour the reaction mixture into water, I get a sticky oil instead of a filterable solid."

Diagnosis: The product has a low melting point or is trapping solvent/impurities (the "solvent effect"). This often happens if the water is not cold enough or if DMF content is too high.

Corrective Actions:

-

The Seeding Trick: Scratch the side of the flask with a glass rod at the oil-water interface to induce nucleation.

-

Adjust Polarity: If it remains an oil, decant the water and dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until it turns slightly cloudy, then cool slowly to 4°C.

-

pH Check: Ensure the aqueous crash solution is basic (pH > 9) . If the pH is acidic, the pyridine nitrogen might be protonated, increasing water solubility and preventing crystallization.

Issue 3: Impurity Formation (Amide Peak in IR/NMR)

User Question: "My product shows a new peak at ~1680 cm⁻¹ in IR, and the CN peak (~2220 cm⁻¹) is weak."

Diagnosis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂). This is caused by high heat in the presence of water and base .

Corrective Actions:

-

Dry Reagents: Ensure your DMF is anhydrous. Commercial "wet" DMF is a common culprit.

-

Temperature Limit: Do not exceed 100°C. The 3-CN group is electronically activated and susceptible to attack by hydroxide ions (generated from trace water + carbonate) [3].

-

Work-up Speed: Do not leave the product sitting in the basic aqueous mother liquor for prolonged periods. Filter immediately after precipitation.

Module 4: Decision Logic for Optimization

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting decision tree for yield optimization.

References

-

Royal Society of Chemistry. (2014). Nucleophilic Aromatic Substitution: The Element Effect and Solvent Influence. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Solvent Effects. Retrieved from

- Krivopalov, V. P., & Shkurko, O. P. (2005). Synthesis and properties of 2-amino-3-cyanopyridines. Russian Chemical Reviews. (Contextual grounding for nitrile stability in pyridines).

-

BenchChem. (2025).[2] Technical Support: Nucleophilic Substitution on Pyridine Rings. Retrieved from

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

Technical Support Center: Strategies for Removing Unreacted 2-chloro-6-methylpyridine-3-carbonitrile

This guide provides a comprehensive technical resource for addressing a common challenge in organic synthesis: the removal of unreacted 2-chloro-6-methylpyridine-3-carbonitrile from reaction mixtures. Due to its specific physicochemical properties, this starting material can be persistent, complicating purification and compromising the integrity of your final product. This document offers a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What makes 2-chloro-6-methylpyridine-3-carbonitrile challenging to remove post-reaction?

Answer: The difficulty in removing this reagent stems from a combination of its molecular structure and resulting chemical properties. The pyridine ring, while basic, has its basicity significantly reduced by the electron-withdrawing effects of the adjacent chloro and carbonitrile groups. This diminished basicity makes traditional acid-base extractions less effective than with more basic pyridine derivatives.[1][2] Furthermore, the presence of the polar nitrile group and the nitrogenous heterocycle imparts a notable polarity to the molecule, often causing it to have similar solubility and chromatographic behavior to many reaction products, leading to co-elution.[3][4]

Q2: My standard aqueous workup isn't removing the starting material. What adjustments can I make?

Answer: A standard workup may be insufficient. Here are some enhanced liquid-liquid extraction strategies to improve the removal of this impurity.

-

Acidic Wash Optimization: While its basicity is low, an acidic wash can still be effective if performed correctly.

Protocol: Optimized Acidic Wash

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a dilute acid solution. Instead of 1M HCl, which might be too harsh for some products, consider multiple washes with 1M citric acid or a saturated aqueous solution of ammonium chloride.[5]

-

Perform at least two to three sequential washes to effectively partition the weakly basic pyridine derivative into the aqueous phase.

-

Combine the aqueous layers and back-extract with a small portion of the organic solvent to recover any product that may have been co-extracted.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Copper (II) Sulfate Wash: For acid-sensitive compounds, a wash with aqueous copper (II) sulfate is an excellent alternative. Pyridine and its derivatives form a colored complex with copper sulfate that is soluble in the aqueous layer and can be removed by extraction.[1][6]

Protocol: Copper Sulfate Wash

-

Dissolve the crude mixture in an appropriate organic solvent.

-

Wash the organic solution with a 10% aqueous solution of copper (II) sulfate.

-

Continue washing until the aqueous layer no longer shows the characteristic deep blue or purple color of the copper-pyridine complex.

-

Proceed with a standard brine wash, drying, and concentration of the organic layer.

-

Q3: The starting material and my product have very similar Rf values on TLC. How can I improve chromatographic separation?

Answer: When TLC analysis indicates poor separation, a systematic approach to optimizing your column chromatography is essential.[7][8]

-

Mobile Phase Modification: The choice of eluent is critical for achieving good separation.[9] If a standard hexane/ethyl acetate system fails, consider the alternatives in the table below.

Table 1: Alternative Mobile Phases for Improved Resolution

| Mobile Phase System | Rationale |

| Dichloromethane/Methanol | A gradient of increasing methanol can effectively separate polar compounds. |

| Toluene/Acetone | The different solvent properties can alter the selectivity of the separation. |

| With Additives | |

| 0.5-1% Triethylamine (TEA) in eluent | The addition of a basic modifier can prevent tailing of basic compounds on silica gel, leading to sharper peaks and better resolution. |

-

Stationary Phase Selection: If optimizing the mobile phase is unsuccessful, changing the stationary phase is the next logical step.[10]

-

Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica gel and is particularly useful for separating basic compounds.[9]

-

Reverse-Phase Chromatography (C18): In this technique, polar compounds elute first. This can be highly effective for separating the polar starting material from a less polar product.[3][4]

Workflow for Chromatographic Optimization

Caption: Decision tree for optimizing chromatographic separation.

-

Q4: Are there any non-chromatographic methods for removing this starting material?

Answer: Yes, particularly for crystalline products, recrystallization can be a highly effective and scalable purification technique.[11]

Protocol: Recrystallization

-

Solvent Screening: The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble at all temperatures.[12] Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures) on a small scale.

-

Dissolution: Dissolve the crude material in a minimal amount of the chosen solvent at its boiling point.[11]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.[13] If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Logical Flow for Purification Method Selection

Caption: General workflow for selecting a purification strategy.

By systematically applying these troubleshooting steps and protocols, researchers can effectively remove unreacted 2-chloro-6-methylpyridine-3-carbonitrile, ensuring the high purity of their target compounds for subsequent research and development activities.

References

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

- Google Patents. (2012).

-

Columbia University. (n.d.). Column chromatography. [Link]

- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

- Google Patents. (1969). US3431266A - Method for recovery of pyridine bases.

- Unknown. (n.d.).

-

National Center for Biotechnology Information. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

-

ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]

-

MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

-

ACS Publications. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Analytical Chemistry. [Link]

- Unknown. (n.d.).

-

PubChem. (n.d.). 2-chloro-6-methylpyridine-3-carbonitrile (C7H5ClN2). [Link]

-

Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

-

OSTI.GOV. (1984). Separation of valuable heterocyclic compounds from raw benzene and coal tar. [Link]

-

Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. [Link]

-

PubMed. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. [Link]

- Unknown. (n.d.). Separation techniques. [Source URL not available]

-

Khan Academy. (n.d.). Extractions. [Link]

- Google Patents. (n.d.).

-

Molbase. (n.d.). 2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONITRILE. [Link]

-

MARLAP. (n.d.). MARLAP Manual Volume II: Chapter 14, Separation Techniques. [Link]

-

Ventura College. (n.d.). How to Perform a Recrystallization. [Link]

-

MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

-

University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

- Unknown. (2021). Analytical Separation Methods. [Source URL not available]

-

Cheméo. (2026). 2-Chloro-6-methylpyridine-4-carboxylic acid. [Link]

-

Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. waters.com [waters.com]

- 4. pharmanow.live [pharmanow.live]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. columbia.edu [columbia.edu]

- 10. chromtech.com [chromtech.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]